Cas no 1286720-43-1 (4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide)

4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide
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- インチ: 1S/C15H19N3OS/c1-9(2)8-17-15(19)14-12(16)13(18-20-14)11-6-4-10(3)5-7-11/h4-7,9H,8,16H2,1-3H3,(H,17,19)
- InChIKey: UJLHGYUQBJJFEL-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NCC(C)C)=O)=C(N)C(C2=CC=C(C)C=C2)=N1
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-4770-1mg |
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide |
1286720-43-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-4770-2μmol |
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide |
1286720-43-1 | 90%+ | 2μl |
$57.0 | 2023-05-22 | |
Life Chemicals | F3407-4770-2mg |
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide |
1286720-43-1 | 90%+ | 2mg |
$59.0 | 2023-05-22 |
4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamide 関連文献
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4-amino-3-(4-methylphenyl)-N-(2-methylpropyl)-1,2-thiazole-5-carboxamideに関する追加情報
4-Amino-3-(4-Methylphenyl)-N-(2-Methylpropyl)-1,2-Thiazole-5-Carboxamide: A Comprehensive Overview
4-Amino-3-(4-Methylphenyl)-N-(2-Methylpropyl)-1,2-Thiazole-5-Carboxamide (CAS No. 1286720-43-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The compound's structure is characterized by a thiazole ring system, an amino group, and a substituted phenyl group, making it a promising candidate for various research and industrial applications.
The thiazole ring is a heterocyclic aromatic structure that plays a crucial role in the compound's properties. This five-membered ring contains one sulfur atom and one nitrogen atom, contributing to its stability and reactivity. The presence of the amino group (-NH₂) at position 4 of the thiazole ring enhances the compound's ability to participate in hydrogen bonding, which is essential for its interactions with biological targets. Additionally, the 4-methylphenyl group attached at position 3 introduces electron-donating effects, further modulating the compound's electronic properties and bioavailability.
Recent studies have highlighted the potential of 4-Amino-3-(4-Methylphenyl)-N-(2-Methylpropyl)-1,2-Thiazole-5-Carboxamide as a lead compound in the development of new therapeutic agents. Researchers have explored its activity against various enzymes and receptors, demonstrating its potential as an inhibitor or agonist in cellular signaling pathways. For instance, investigations into its effects on kinase activity have shown promising results, suggesting its role in anti-inflammatory and anti-cancer therapies.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiazole ring through condensation reactions, followed by functionalization at specific positions to introduce the amino and phenyl groups. The use of mild reaction conditions and selective reagents ensures high yields and maintains the integrity of the molecule's structure during synthesis.
In terms of applications, 4-Amino-3-(4-Methylphenyl)-N-(2-Methylpropyl)-1,2-Thiazole-5-Carboxamide has shown potential in several areas. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies, highlighting its role in catalytic processes. Furthermore, its stability under physiological conditions makes it a viable candidate for drug delivery systems, where controlled release mechanisms can be employed to enhance therapeutic efficacy.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of this compound. Molecular docking studies have revealed its binding affinity towards specific protein targets, such as G-protein coupled receptors (GPCRs) and nuclear receptors. These findings underscore its potential as a modulator in various signaling pathways, offering new avenues for drug design and optimization.
The CAS No. 1286720-43-1 designation ensures that this compound is uniquely identified within chemical databases worldwide. This standardized identification is crucial for maintaining consistency across research studies and industrial applications. Researchers can easily reference this compound using its CAS number when publishing findings or collaborating on projects.
In conclusion, 4-Amino-3-(4-Methylphenyl)-N-(2-Methylpropyl)-1,2-Thiazole-5-Carboxamide (CAS No. 1286720-43-1) represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool in drug discovery and development. As research continues to uncover new applications and mechanisms of action for this compound, its role in advancing therapeutic interventions is expected to grow significantly.
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